4-(3-Methylphenazin-2-yl)morpholine
Description
4-(3-Methylphenazin-2-yl)morpholine is a heterocyclic compound combining a morpholine ring with a methyl-substituted phenazine moiety. Phenazine derivatives are historically associated with redox activity and antimicrobial properties, while morpholine rings enhance solubility and bioavailability in drug design .
Properties
IUPAC Name |
4-(3-methylphenazin-2-yl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-10-15-16(11-17(12)20-6-8-21-9-7-20)19-14-5-3-2-4-13(14)18-15/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSLQFBDBROHDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC3=CC=CC=C3N=C2C=C1N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60484882 | |
| Record name | Phenazine, 2-methyl-3-(4-morpholinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60484882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61155-57-5 | |
| Record name | Phenazine, 2-methyl-3-(4-morpholinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60484882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylphenazin-2-yl)morpholine typically involves the coupling of a morpholine derivative with a phenazine precursor. One common method involves the reaction of 3-methylphenazine-2-carboxylic acid with morpholine under dehydrating conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylphenazin-2-yl)morpholine undergoes various types of chemical reactions, including:
Oxidation: The phenazine moiety can be oxidized to form quinone derivatives.
Reduction: Reduction of the phenazine ring can yield dihydrophenazine derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Quinone derivatives of phenazine.
Reduction: Dihydrophenazine derivatives.
Substitution: Alkylated or acylated morpholine derivatives.
Scientific Research Applications
4-(3-Methylphenazin-2-yl)morpholine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties due to the phenazine moiety.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Methylphenazin-2-yl)morpholine is largely dependent on its interaction with biological targets. The phenazine moiety is known to intercalate with DNA, disrupting replication and transcription processes. Additionally, the morpholine ring can interact with various enzymes, potentially inhibiting their activity. These interactions can lead to antimicrobial and anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Morpholine-Linked Pyrazole Derivatives
The compound 4-[5-(4-Phenoxyphenyl)-2H-pyrazol-3-yl]morpholine (derivative 13) shares a morpholine-pyrazole scaffold. Key differences include:
- Substituent Effects: The phenazine group in 4-(3-Methylphenazin-2-yl)morpholine is replaced with a phenoxyphenyl-pyrazole system in derivative 13. This substitution reduces redox activity but enhances specificity for antiparasitic targets like Plasmodium falciparum enoyl-acyl carrier protein reductase (Pf-ENR) .
- Biological Activity : Derivative 13 exhibited moderate inhibition of Pf-ENR (IC₅₀ = 8.2 µM), suggesting that phenazine analogs may offer stronger redox-mediated antimicrobial effects due to their inherent electron-transfer capabilities .
Table 1: Structural and Functional Comparison of Morpholine-Pyrazole Derivatives
Morpholine-Linked Imidazole Derivatives
VPC-14449 (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine) highlights the impact of halogen substitution on bioactivity and synthesis reproducibility:
- Structural Accuracy : Initial synthesis attempts with 4,5-dibromoimidazole produced discrepancies in NMR spectra compared to the correct 2,4-dibromo isomer, underscoring the critical role of substituent positioning in morpholine-linked compounds .
- Therapeutic Potential: VPC-14449 targets DNA-binding proteins, suggesting that phenazine analogs like this compound could similarly modulate nucleic acid interactions but with distinct electronic profiles due to aromatic nitrogen systems .
Morpholine-Triazine Hybrids
Triazine derivatives such as (R)-4-(4-Chloro-6-morpholino-1,3,5-triazin-2-yl)-3-methylmorpholine (Compound 24) demonstrate:
- Synthetic Versatility : These compounds are synthesized via nucleophilic substitution reactions, contrasting with the likely multi-step coupling required for phenazine-morpholine hybrids .
- Physicochemical Properties : Compound 24 has a melting point of 157.5°C and HRMS [M+H]+ 422.2117, indicating higher thermal stability compared to phenazine derivatives, which may decompose at lower temperatures due to extended conjugation .
Functional and Pharmacological Comparisons
Enzyme Inhibition Mechanisms
- Phenothiazine-Morpholine Analogs: Ethyl-[10-(3-morpholin-4-ylpropanoyl)-10H-phenothiazin-2-yl]-carbamate exhibits activity via enzyme inhibition (e.g., acetylcholinesterase), suggesting that this compound may similarly target redox-sensitive enzymes .
- Triazine Derivatives : Compounds like 1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-pyridazin-4-ylurea inhibit kinases, highlighting the adaptability of morpholine-containing scaffolds in diverse therapeutic contexts .
Antimicrobial and Antiparasitic Activity
- Pyrazole Analogs : Derivative 13’s antiparasitic activity (IC₅₀ = 8.2 µM) contrasts with the broader-spectrum but less specific antimicrobial effects expected from phenazine derivatives due to their redox-cycling properties .
Biological Activity
4-(3-Methylphenazin-2-yl)morpholine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a 3-methylphenazine moiety. Its molecular formula is C13H14N2O, and it possesses unique structural characteristics that may influence its biological activity.
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The morpholine group may facilitate binding to biological targets due to its ability to form hydrogen bonds and engage in hydrophobic interactions.
Molecular Targets
- Enzymes : Potential inhibition of specific enzymes involved in metabolic pathways.
- Receptors : Modulation of receptor activity, influencing downstream signaling cascades.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting a potential role in developing new antibiotics.
Anticancer Properties
The compound's ability to inhibit cancer cell proliferation has been documented in several studies. It may exert cytotoxic effects through:
- Induction of apoptosis in tumor cells.
- Inhibition of key signaling pathways such as PI3K/AKT and MAPK.
Data Table: Biological Activity Summary
| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 5.0 | |
| Anticancer (Cytotoxic) | A375 (melanoma) | 10.0 | |
| Anticancer (Cytotoxic) | D54 (glioblastoma) | 8.5 |
Case Studies
-
Anticancer Study :
A study evaluated the effects of this compound on A375 melanoma cells. The compound demonstrated an IC50 value of 10 µM, indicating significant cytotoxicity. Mechanistic studies revealed that treatment led to increased levels of pro-apoptotic markers and reduced phosphorylation of AKT and ERK1/2, suggesting a dual-targeting approach against tumor growth . -
Antimicrobial Efficacy :
In another study, derivatives were tested against Staphylococcus aureus, showing an IC50 value of 5 µM. The results indicated that the compound disrupted bacterial cell wall synthesis, leading to cell lysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
